molecular formula C2H2O4.2H2O<br>C2H2O4 . 2 H2O<br>(COOH)2 . 2 H2O<br>C2H6O6 B166457 Oxalic acid dihydrate CAS No. 6153-56-6

Oxalic acid dihydrate

Cat. No.: B166457
CAS No.: 6153-56-6
M. Wt: 126.07 g/mol
InChI Key: GEVPUGOOGXGPIO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxalic acid dihydrate primarily targets the lactate dehydrogenase (LDH) enzyme . This enzyme plays a crucial role in the conversion of lactate to pyruvate in the body, a key step in the metabolic pathway . This compound also affects the eyes, skin, respiratory system, and kidneys .

Mode of Action

The oxalate ion, a conjugate base of oxalic acid, acts as a competitive inhibitor of the LDH enzyme . This means it competes with the natural substrate (lactate) for the active site of the enzyme, thereby inhibiting the enzyme’s function .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is a secondary metabolite secreted by fungi, bacteria, and plants . It plays a role in the degradation of the lignocellulose complex by fungi, which are considered to be the most effective degraders of wood . The active regulation of the oxalic acid concentration is linked with enzymatic activities .

Pharmacokinetics

This compound is produced in the body by the metabolism of glyoxylic acid or ascorbic acid .

Result of Action

The action of this compound can lead to irritation of the eyes, skin, and mucous membrane; eye burns; localized pain, cyanosis; shock, collapse, convulsions; and kidney damage . In severe cases, it can cause perforations in the esophagus and stomach, which may result in serious infections and require surgery .

Action Environment

This compound exhibits high solubility in water, which increases as temperatures rise . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . Oxalates are also mentioned among low-molecular weight compounds involved indirectly in the degradation of the lignocellulose complex by fungi, which are considered to be the most effective degraders of wood .

Cellular Effects

Excessive ingestion of oxalic acid or prolonged skin contact can be dangerous . The lower pH (<2.5) of more concentrated oxalic acid excretions may degrade cambium cell walls and have a toxic effect on chestnut cambium cells . In some people, it can also increase the risk of kidney stones .

Molecular Mechanism

The conjugate base of oxalic acid is the hydrogenoxalate anion, and its conjugate base (oxalate) is a competitive inhibitor of the lactate dehydrogenase (LDH) enzyme . The active regulation of the oxalic acid concentration is linked with enzymatic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, oxalic acid is used for various analytical purposes. It can act as a reagent in different chemical reactions, aiding scientists in the identification and quantification of various substances . The absorbed oxalic acid in roots was primarily localized in the cell walls and combined with -OH or pectin groups, and precipitation as phosphate or oxalate may be responsible for the detoxification in root cells .

Dosage Effects in Animal Models

In the range finding study, the lowest dose of 0.25 % already led to reduced water intake and at the two highest doses of 2.5 and 5% oxalic acid in drinking water most animals died .

Metabolic Pathways

The degradation of oxalic acid via decarboxylation is typical for fungi and is catalysed by a lyase named oxalate decarboxylase (ODC, EC 4.1.1.2). The activity of ODC leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .

Transport and Distribution

Oxalic acid dihydrate crystals are monoclinic and exhibit a space group P 2 1 / n. Each unit cell contains two molecules . The distribution of this compound within a colony was shown by macro-computed tomography; it was rapid and consistent .

Subcellular Localization

At the subcellular level, most oxalic acid in roots was localized in the cell walls and trophoplast fraction . The increased density of the individual bee was continuous for at least 14 days after the treatment indicating the presence of this compound in the hive even long after a treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxalic acid dihydrate can be synthesized through several methods:

Industrial Production Methods:

Comparison with Similar Compounds

  • Succinic Acid
  • Malonic Acid
  • Tartaric Acid
  • Fumaric Acid

Oxalic acid dihydrate stands out due to its strong acidic properties, ability to form insoluble complexes with calcium, and its wide range of applications in various fields.

Biological Activity

Oxalic acid dihydrate (OAD), a dicarboxylic acid with the formula C2H6O6C_2H_6O_6, is an important compound found in various plants and is produced endogenously in the human body. This article explores the biological activities of this compound, focusing on its antimicrobial, antioxidant, and metabolic properties, supported by recent studies and findings.

This compound exists as a white crystalline solid and is highly soluble in water. Its structure features two carboxylic acid groups, which contribute to its acidic properties. The dissociation of these groups allows OAD to act as a strong acid, comparable to some mineral acids. Its ability to form chelates with metal ions enhances its biological activity, particularly in antimicrobial and antioxidant applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study published in the Asian Journal of Pharmaceutical and Clinical Research evaluated the antimicrobial activity of sodium cadmium oxalate dihydrate, derived from oxalic acid, using the agar well diffusion method. The results indicated that this compound effectively inhibited the growth of various bacterial strains, suggesting that OAD's chelation properties enhance its antimicrobial efficacy by disrupting microbial cell membranes .

Table 1: Antimicrobial Activity of this compound Derivatives

MicroorganismInhibition Zone (mm)Concentration (µg/ml)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

Antioxidant Activity

The antioxidant potential of this compound has also been explored. A study assessed its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that at a concentration of 100 µg/ml, sodium cadmium oxalate dihydrate exhibited an impressive free radical scavenging activity of 84%, outperforming ascorbic acid at the same concentration . This suggests that OAD may play a role in mitigating oxidative stress associated with various diseases.

Table 2: Antioxidant Activity Comparison

CompoundScavenging Activity (%)Concentration (µg/ml)
Sodium Cadmium Oxalate Dihydrate84±0.13100
Ascorbic Acid75±0.2100

Metabolic Role

This compound is also recognized for its role in human metabolism. It is produced from the metabolism of glyoxylic acid and ascorbic acid and participates in various biochemical pathways. While it is naturally present in many foods—such as spinach, rhubarb, and cocoa—high concentrations can lead to adverse health effects, including kidney stone formation due to calcium oxalate crystallization .

Case Studies

  • Case Study on Kidney Stones : A population-based study indicated a correlation between high dietary intake of oxalate-rich foods and increased risk of calcium oxalate kidney stones. This underscores the dual nature of OAD; while it possesses beneficial biological activities, excessive consumption can lead to health complications.
  • Antioxidant Effects in Disease Models : Another study investigated the protective effects of OAD against oxidative stress-induced damage in cellular models. The findings suggested that OAD could mitigate cellular damage caused by reactive oxygen species (ROS), providing insights into its potential therapeutic applications for conditions like neurodegenerative diseases .

Properties

IUPAC Name

oxalic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVPUGOOGXGPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name OXALIC ACID DIHYDRATE
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DSSTOX Substance ID

DTXSID2075003
Record name Oxalic acid dihydrate
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Molecular Weight

126.07 g/mol
Source PubChem
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [ICSC] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS], COLOURLESS CRYSTALS.
Record name Ethanedioic acid, dihydrate
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Record name Oxalic acid dihydrate
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Record name OXALIC ACID DIHYDRATE
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Solubility

Solubility in water, g/100ml at 20 °C: 13-14
Record name OXALIC ACID DIHYDRATE
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Density

1.65 g/cm³
Record name OXALIC ACID DIHYDRATE
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CAS No.

6153-56-6
Record name Oxalic acid dihydrate
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Record name Ethanedioic acid, dihydrate
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Record name Oxalic acid dihydrate
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Record name OXALIC ACID DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Record name OXALIC ACID DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Melting Point

101-102 °C
Record name OXALIC ACID DIHYDRATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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